Cas no 1217456-32-0 ((1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine)

(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride
- (1R)-1-(2-chloro-5-fluorophenyl)ethanamine,hydrochloride
- (R)-1-(2-Chloro-5-fluorophenyl)ethamine hydrochloride
- Y12588
- (R)-1-(2-CHLORO-5-FLUOROPHENYL)ETHAN-1-AMINE HCL
- 1217456-32-0
- (R)-1-(2-Chloro-5-fluorophenyl)ethanaminehydrochloride
- (1R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
- (1r)-1-(2-chloro-5-fluorophenyl)ethylamine HCl
- DTXSID20704134
- AKOS015922860
- (1R)-1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride
- (1r)-1-(2-chloro-5-fluorophenyl)ethylamine hydrochloride
- (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride
- (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine
- (R)-1-(2-chloro-5-fluorophenyl)ethanamine HCl
- 1391448-49-9
- (R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride
-
- MDL: MFCD16293361
- インチ: 1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
- InChIKey: BJECCCSCNGQYDR-NUBCRITNSA-N
- ほほえんだ: ClC1C=CC(=CC=1[C@@H](C)N)F.Cl
計算された属性
- せいみつぶんしりょう: 209.0174329g/mol
- どういたいしつりょう: 209.0174329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1107120-5g |
(R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 5g |
$1800 | 2024-07-23 | |
Alichem | A019117238-1g |
(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride |
1217456-32-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-100MG |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 100MG |
¥ 811.00 | 2023-04-07 | |
Enamine | EN300-1985041-0.1g |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1985041-1.0g |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 1g |
$1357.0 | 2023-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-5G |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 5g |
¥ 9,721.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-250MG |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 250MG |
¥ 1,300.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-10g |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 10g |
¥16203.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-500.0mg |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 500.0mg |
¥2165.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ075-100mg |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1217456-32-0 | 95% | 100mg |
¥812.0 | 2024-04-25 |
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
(1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amineに関する追加情報
Compound Introduction: (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine and CAS No. 1217456-32-0
The compound with the CAS number 1217456-32-0 and the systematic name (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine represents a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its specific stereochemistry and substituent pattern, has garnered attention due to its potential applications in drug discovery and development. The presence of both chloro and fluoro groups on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemists.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The fluorine atom, with its high electronegativity, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. The compound in question, with its 2-chloro-5-fluorophenyl moiety, exemplifies these advantages, making it a promising candidate for further investigation.
The stereochemistry of the compound, denoted by the (1R) configuration at the chiral center, is another critical aspect that contributes to its uniqueness. Chiral drugs often exhibit different biological activities depending on their stereoisomers, necessitating precise control over their synthesis. The (1R)-configuration ensures that the compound maintains a specific three-dimensional arrangement, which can be crucial for its interaction with biological targets such as enzymes and receptors.
Current research in medicinal chemistry increasingly focuses on developing small molecules that can modulate neurotransmitter systems. The amine functional group in (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine suggests potential interactions with neurotransmitter receptors or transporters. For instance, compounds with similar structural features have been investigated for their effects on serotonin and dopamine pathways, which are implicated in various neurological and psychiatric disorders. The combination of chloro and fluoro substituents may enhance binding affinity to these receptors, offering a basis for developing novel therapeutic agents.
Advances in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine might interact with biological targets at the atomic level. These simulations can guide the design of derivatives with improved pharmacological profiles by identifying key interactions and potential optimization points. Such computational studies are often complemented by experimental validation, providing a robust framework for drug development.
In vitro studies have begun to explore the biological activity of this compound. Initial assays may focus on assessing its interaction with relevant enzymes or receptors using techniques such as enzyme inhibition assays or radioligand binding studies. Positive findings in these preliminary tests could warrant further investigation into its potential therapeutic applications. Additionally, pharmacokinetic studies would be essential to evaluate parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox), ensuring that the compound is suitable for clinical development.
The significance of fluorinated aromatic compounds extends beyond their use as drug candidates. They also serve as valuable intermediates in synthetic chemistry, allowing for the construction of more complex molecules with tailored properties. The synthesis of (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine likely involves multi-step reactions that showcase modern synthetic methodologies such as cross-coupling reactions or asymmetric hydrogenation. These techniques are essential for achieving high yields and enantiopurity in chiral compounds.
As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic strategies. Compounds like (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine, with their unique structural features and potential biological activities, are at the forefront of this effort. By leveraging cutting-edge chemical synthesis and computational tools, researchers continue to uncover new possibilities for treating various conditions ranging from neurological disorders to inflammatory diseases.
In conclusion, the compound identified by CAS number 1217456-32-0 and named (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine represents a fascinating subject of study in pharmaceutical chemistry. Its structural features—particularly the combination of chloro and fluoro substituents along with its specific stereochemistry—make it a compelling candidate for drug discovery efforts. With ongoing research exploring its biological activity and synthetic feasibility, this molecule holds promise for contributing to future therapeutic advancements.
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